molecular formula C9H7F2N3O B6352275 (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine CAS No. 1155532-84-5

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B6352275
CAS No.: 1155532-84-5
M. Wt: 211.17 g/mol
InChI Key: CUQCBOHFIDOYGL-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is a compound that features a 1,2,4-oxadiazole ring attached to a 3,4-difluorophenyl group via a methanamine linkage. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the 3,4-difluorophenyl group. One common method involves the cyclization of a suitable precursor, such as a nitrile oxide, with an amine to form the oxadiazole ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Difluorophenyl)(1,3,4-oxadiazol-2-yl)methanamine
  • (3,4-Difluorophenyl)(1,2,5-oxadiazol-3-yl)methanamine
  • (3,4-Difluorophenyl)(1,2,3-oxadiazol-4-yl)methanamine

Uniqueness

(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is unique due to the specific positioning of the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(3-7(6)11)8(12)9-13-4-15-14-9/h1-4,8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQCBOHFIDOYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=NOC=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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